molecular formula C25H25FN2O5 B12151623 1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12151623
M. Wt: 452.5 g/mol
InChI Key: VLXZQMROSFDQEG-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

The synthesis of 1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the dimethylamino propyl group, the fluorophenyl group, and the methoxybenzo[d]furan-2-yl carbonyl group. Each step involves precise reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: Researchers explore its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can be compared with similar compounds, such as:

    1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: This compound features a chlorophenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.

    1-[3-(Dimethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one:

    1-[3-(Dimethylamino)propyl]-5-(3-methylphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: The methylphenyl group affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of 1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one and its potential advantages in various applications.

Properties

Molecular Formula

C25H25FN2O5

Molecular Weight

452.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H25FN2O5/c1-27(2)11-6-12-28-21(15-7-4-9-17(26)13-15)20(23(30)25(28)31)22(29)19-14-16-8-5-10-18(32-3)24(16)33-19/h4-5,7-10,13-14,21,30H,6,11-12H2,1-3H3

InChI Key

VLXZQMROSFDQEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)F

Origin of Product

United States

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